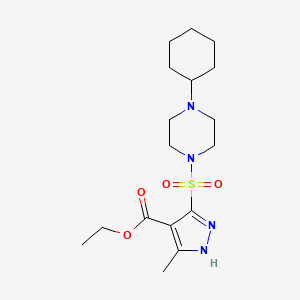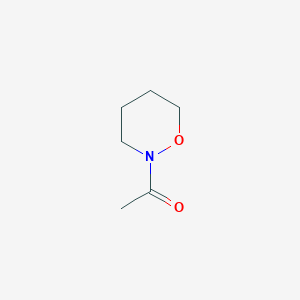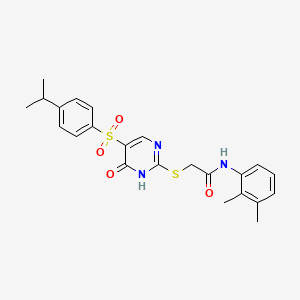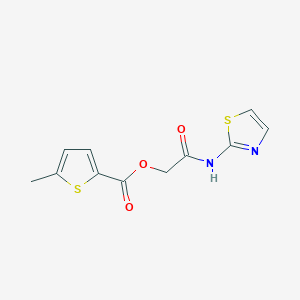![molecular formula C18H23N3O5S B2941963 3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097857-51-5](/img/structure/B2941963.png)
3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacophoric Features and Inhibitory Action
The compound's pharmacophoric features contributing to its inhibitory properties on the ABCB1 efflux pump were explored through X-ray diffraction, revealing significant cytotoxic and antiproliferative properties in cancer cells, particularly in multidrug resistance cases. The studies highlighted the compound's potent inhibitory action on the ABCB1 pump and its synergism with doxorubicin, suggesting a strong potential in cancer treatment modalities (Żesławska et al., 2019).
Hypoglycemic Activity
Research into imidazopyridine thiazolidine-2,4-diones, a structurally related class, has shown significant hypoglycemic activity. This includes efforts to design and synthesize analogues of rosiglitazone, a novel hypoglycemic compound, demonstrating the potential for similar compounds to contribute to diabetes management (Oguchi et al., 2000).
Antidepressant and Anxiolytic Activity
Studies on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have shown that these compounds possess a high affinity for 5-HT1A and 5-HT2A receptors. Specifically, derivatives have exhibited potential antidepressant and anxiolytic activities, with one compound demonstrating an antidepressant-like effect more pronounced than imipramine without affecting locomotor activity (Czopek et al., 2010).
Gyrase Resistance and Antimicrobial Selection
Research has also focused on the synthesis of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones to study their effect on lowering antimicrobial minimum inhibitory concentration (MIC) in gyrase resistance mutants. This approach suggests a new method for guiding early-stage antimicrobial selection, highlighting the relevance of such compounds in developing treatments against both wild-type and mutant bacterial cells (German et al., 2008).
Electron Delocalization and Stability
The influence of electron delocalization upon the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was explored. These studies contribute to the understanding of the chemical properties and reactivity of such compounds, laying the groundwork for their application in various fields, including catalysis and organometallic chemistry (Hobbs et al., 2010).
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-26-15-3-2-4-16(11-15)27(24,25)19-9-7-13(8-10-19)20-12-17(22)21(18(20)23)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYWXABPTWHXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2941880.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)
![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)
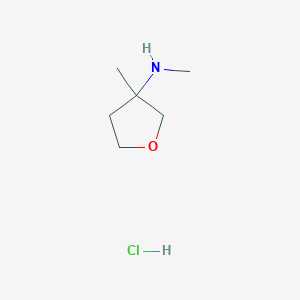
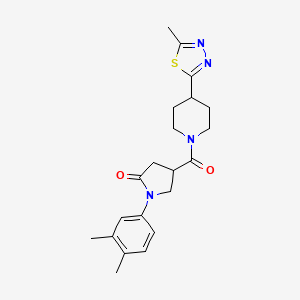
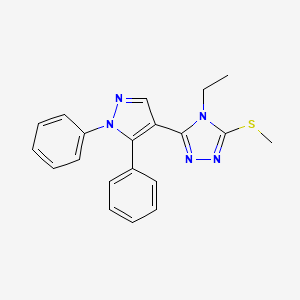
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
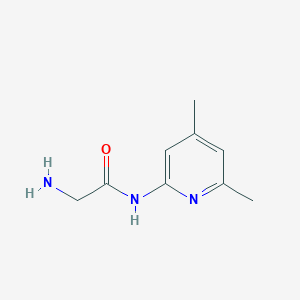
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
